(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with a methoxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Methoxybenzyl Substitution: The methoxybenzyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as targeting specific biological pathways or diseases.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other functional products.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2-Methoxybenzyl)amino)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((2-Hydroxybenzyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((2-Methylbenzyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((2-Chlorobenzyl)amino)tetrahydrofuran-3-ol
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(3S,4R)-4-[(2-methoxyphenyl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-12-5-3-2-4-9(12)6-13-10-7-16-8-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
PCTRBQFJHBYYRK-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2COC[C@H]2O |
Canonical SMILES |
COC1=CC=CC=C1CNC2COCC2O |
Origin of Product |
United States |
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